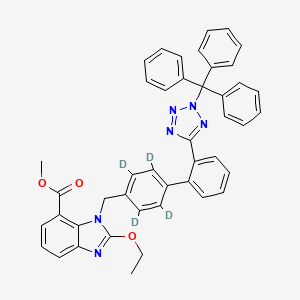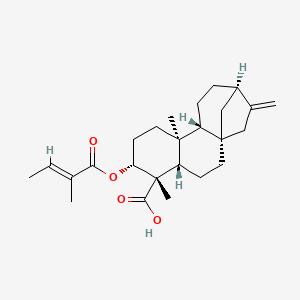![molecular formula C24H34O7 B1164437 [(1R,2R,5R,7R,8R,9S,10S,11S,15R)-7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate CAS No. 23811-50-9](/img/structure/B1164437.png)
[(1R,2R,5R,7R,8R,9S,10S,11S,15R)-7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2R,5R,7R,8R,9S,10S,11S,15R)-7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate is a natural diterpenoid compound isolated from the plant Isodon trichocarpus, which belongs to the Lamiaceae family . It has a molecular formula of C24H34O7 and a molecular weight of 434.53 g/mol . This compound is known for its unique structure and bioactivity, making it a subject of interest in various scientific research fields.
Preparation Methods
[(1R,2R,5R,7R,8R,9S,10S,11S,15R)-7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate is primarily obtained from natural sources, specifically from the leaves of Isodon parvifolius . The isolation process involves several steps, including extraction, chromatography, and crystallization. The plant material is first dried and powdered, followed by extraction using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to purify trichokaurin .
Chemical Reactions Analysis
[(1R,2R,5R,7R,8R,9S,10S,11S,15R)-7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of trichokaurin can lead to the formation of trichorabdal A, another diterpenoid compound .
Scientific Research Applications
[(1R,2R,5R,7R,8R,9S,10S,11S,15R)-7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate has several scientific research applications across different fields:
Mechanism of Action
The mechanism of action of trichokaurin involves its interaction with specific molecular targets and pathways. It has been found to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression . For example, trichokaurin can inhibit the activity of histone deacetylases, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
[(1R,2R,5R,7R,8R,9S,10S,11S,15R)-7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate is part of a larger group of diterpenoid compounds, which include other similar compounds such as:
Trichorabdal A: Another diterpenoid isolated from Isodon species, known for its anticancer properties.
Enmein: A diterpenoid with anti-inflammatory and anticancer activities.
Maoecrystal G: A diterpenoid with potent anticancer activity.
Compared to these compounds, trichokaurin is unique due to its specific molecular structure and the distinct biological activities it exhibits.
Properties
IUPAC Name |
[(1R,2R,5R,7R,8R,9S,10S,11S,15R)-7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O7/c1-12-15-6-7-16-22-11-29-24(28,23(16,10-15)19(12)30-13(2)25)20(31-14(3)26)18(22)21(4,5)9-8-17(22)27/h15-20,27-28H,1,6-11H2,2-5H3/t15-,16-,17-,18+,19-,20+,22+,23-,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBRPJYMFLHADY-GBSGVOFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(CCC(C23COC1(C45C3CCC(C4)C(=C)C5OC(=O)C)O)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]2[C@]3(CO[C@]1([C@@]45[C@@H]3CC[C@H](C4)C(=C)[C@H]5OC(=O)C)O)[C@@H](CCC2(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Triphenylmethyl-5-[4'-methylbiphenyl-2-yl]tetrazole-d4](/img/new.no-structure.jpg)



